![molecular formula C11H14N4O2 B2942254 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione CAS No. 1556019-89-6](/img/structure/B2942254.png)
7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione, also known as caffeine, is a naturally occurring stimulant that is found in various plants, including coffee beans, tea leaves, and cocoa beans. It is one of the most widely consumed psychoactive substances in the world, with millions of people consuming it daily. Caffeine has been studied extensively for its effects on the human body and has been found to have both positive and negative effects.
作用機序
Caffeine works by blocking the action of adenosine, a neurotransmitter that is responsible for promoting sleep and suppressing arousal. By blocking the action of adenosine, 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione increases the activity of other neurotransmitters such as dopamine and norepinephrine, which are responsible for promoting wakefulness and alertness.
Biochemical and Physiological Effects
Caffeine has a number of biochemical and physiological effects on the human body. It has been found to increase heart rate, blood pressure, and respiration rate. It also increases the production of stomach acid and can cause gastrointestinal distress in some individuals. Caffeine has also been found to have a diuretic effect, which can lead to increased urine production.
実験室実験の利点と制限
Caffeine has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it easy to obtain for research purposes. It is also a well-studied substance, with a large body of research available on its effects. However, 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione also has some limitations for use in lab experiments. It can have variable effects depending on the dose and individual differences in metabolism. It can also have potential confounding effects on other variables being studied.
将来の方向性
There are a number of future directions for research on 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione. One area of interest is the potential therapeutic uses of this compound, particularly in the prevention and treatment of neurodegenerative diseases. Another area of interest is the effects of this compound on athletic performance, particularly in endurance sports. Further research is also needed to better understand the potential risks and benefits of this compound consumption, particularly in vulnerable populations such as pregnant women and individuals with certain medical conditions.
Conclusion
Caffeine is a widely consumed psychoactive substance that has been extensively studied for its effects on the human body. It has a number of potential benefits, including increased alertness and improved cognitive function. However, it also has potential risks and limitations for use in lab experiments. Further research is needed to better understand the potential therapeutic uses of this compound and to better understand its effects on the human body.
合成法
Caffeine can be synthesized in a laboratory setting using various methods. One of the most common methods is the extraction of 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione from natural sources such as coffee beans or tea leaves. This involves the use of solvents such as dichloromethane or ethyl acetate to extract the this compound from the plant material. The this compound is then purified using various techniques such as recrystallization or chromatography.
科学的研究の応用
Caffeine has been extensively studied for its effects on the human body. It has been found to have a number of potential benefits, including increased alertness, improved cognitive function, and increased endurance during physical activity. Caffeine has also been studied for its potential therapeutic uses, including its ability to reduce the risk of certain diseases such as Parkinson's disease, Alzheimer's disease, and liver disease.
特性
IUPAC Name |
7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-4-5-6-15-7-12-9-8(15)10(16)14(3)11(17)13(9)2/h4-5,7H,6H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIVDSJDRKETAR-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-(4-{[(4-methylpyrimidin-2-YL)amino]sulfonyl}phenyl)acetamide](/img/structure/B2942171.png)
![N-(3-Butoxypropyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2942172.png)
![Methyl 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2942173.png)
![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2942174.png)
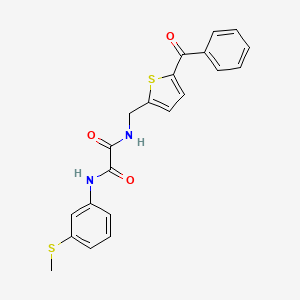
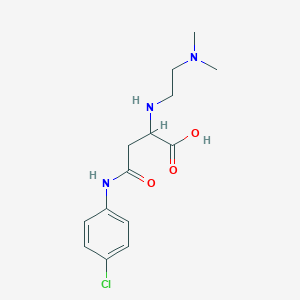

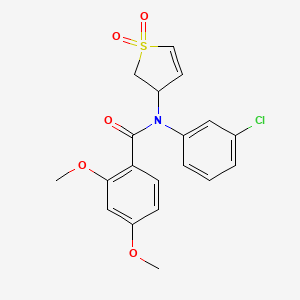
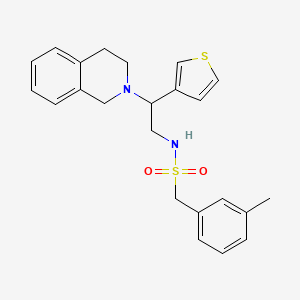
![[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2942185.png)
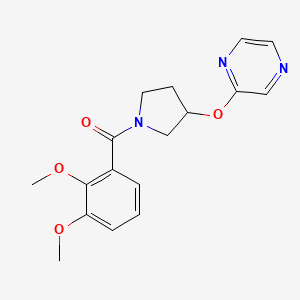

![N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2942191.png)
